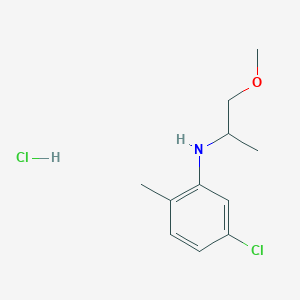

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride

Descripción general

Descripción

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride is a chemical compound with the molecular formula C11H16ClNO·HCl. It is a derivative of aniline, featuring a chlorine atom, a methoxy group, and a methyl group on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-methylaniline with 1-methoxypropan-2-ol in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of reduced derivatives such as alcohols or amines.

Substitution: Generation of various substituted anilines or ethers.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Neuroprotective Properties

One of the prominent applications of this compound is in the field of neuroprotection. Research indicates that it may stimulate post-natal hippocampal neurogenesis and reduce neuronal cell death, suggesting potential therapeutic uses in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to protect neurons from axonal degeneration, which is crucial for maintaining neuronal health and function .

Pharmaceutical Formulations

The compound can be utilized in the formulation of various pharmaceuticals due to its chemical stability and bioactivity. Its derivatives are explored for their efficacy in treating conditions related to inflammation and pain management, expanding its potential therapeutic applications .

Materials Science

Coating Materials

this compound serves as a key ingredient in the development of advanced coating materials. Its properties contribute to improved adhesion and durability of coatings used in industrial applications. These coatings can be applied to metals, plastics, and other substrates to enhance resistance to corrosion and wear .

Adhesives and Sealants

The compound's chemical structure allows it to function effectively as an adhesive or sealant in various manufacturing processes. Its application in this area enhances the bonding strength and longevity of materials used in construction and automotive industries .

Case Studies

Mecanismo De Acción

The mechanism by which 5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparación Con Compuestos Similares

5-chloro-2-[(1-methoxypropan-2-yl)oxy]benzene-1-sulfonamide

5-chloro-2-[(1-methoxypropan-2-yl)oxy]aniline

Uniqueness: 5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride is unique due to its specific structural features, such as the presence of both a methoxy group and a chlorine atom on the benzene ring

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

5-Chloro-N-(1-methoxypropan-2-yl)-2-methylaniline hydrochloride is a synthetic compound with potential biological activity, particularly in the context of cancer research and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent on the aromatic ring and an N-methoxypropan-2-yl side chain, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on cell proliferation in various cancer types, particularly those driven by epidermal growth factor receptor (EGFR) pathways. For instance, research has shown that certain aniline derivatives can inhibit tumor growth in non-small cell lung cancer (NSCLC) models by targeting EGFR signaling pathways .

Toxicological Effects

The toxicological profile of related compounds suggests potential risks associated with exposure. For example, studies on N-methylaniline, a structurally related compound, have demonstrated dose-dependent hematological effects, including decreased erythrocyte counts and increased methemoglobin levels. Such changes indicate possible systemic toxicity at higher doses .

| Effect | Observed Outcome | Dose (mg/kg-day) |

|---|---|---|

| Erythrocyte Count Reduction | Significant decrease | ≥ 25 |

| Methemoglobin Production | Increased levels | ≥ 5 |

| Spleen Weight Increase | Significant elevation | ≥ 25 |

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cell signaling and proliferation. The presence of the chloro group may enhance its reactivity and binding affinity to target proteins, potentially leading to alterations in cellular processes.

Study on Antitumor Activity

A notable study investigated the anticancer properties of a series of aniline derivatives, including compounds structurally similar to this compound. These compounds were tested in vitro against various cancer cell lines, revealing significant cytotoxic effects linked to their ability to induce apoptosis and inhibit cell cycle progression .

Toxicity Assessment

In another study focusing on N-methylaniline, researchers conducted subchronic toxicity assessments in rats. The findings indicated that exposure led to significant changes in hematology and organ weights, particularly affecting the spleen and liver. The lowest observed adverse effect level (LOAEL) was determined to be 25 mg/kg-day, highlighting the need for caution when considering the safety profile of related compounds .

Propiedades

IUPAC Name |

5-chloro-N-(1-methoxypropan-2-yl)-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO.ClH/c1-8-4-5-10(12)6-11(8)13-9(2)7-14-3;/h4-6,9,13H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVAZUHSMILFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(C)COC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.